molecular formula C8H8FNO2 B1612182 1-Fluoro-4,5-dimethyl-2-nitrobenzene CAS No. 915944-24-0

1-Fluoro-4,5-dimethyl-2-nitrobenzene

Cat. No. B1612182
M. Wt: 169.15 g/mol
InChI Key: MKTUNSTXISDNAB-UHFFFAOYSA-N
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Description

1-Fluoro-4,5-dimethyl-2-nitrobenzene is a chemical compound with the CAS Number: 915944-24-0. It has a molecular weight of 169.16 . The IUPAC name for this compound is 1-fluoro-4,5-dimethyl-2-nitrobenzene .


Molecular Structure Analysis

The InChI code for 1-Fluoro-4,5-dimethyl-2-nitrobenzene is 1S/C8H8FNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Synthesis and Characterization

Research on compounds similar to 1-Fluoro-4,5-dimethyl-2-nitrobenzene often involves their synthesis and detailed characterization. For example, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was achieved in 90% yield, demonstrating the feasibility of high-yield production of fluorinated nitrobenzene derivatives. This process involved the reaction of commercial precursors and characterization by techniques such as X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Mechanistic Studies

Mechanistic investigations into the reactivity of fluoronitrobenzenes provide insights into their chemical behavior. For instance, the mechanism of replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes by phenols in the presence of potassium carbonate was studied, revealing insights into the relative mobilities of these substituents and the entropy control of reactivity (Khalfina & Vlasov, 2005).

Electron Attachment Studies

The behavior of fluoronitrobenzene derivatives under electron attachment conditions was explored to understand their potential in materials science, particularly in applications related to electronic properties. Such studies involve examining the energies of electron attachment and the formation of negative ions, critical for applications in electronic materials and devices (Asfandiarov et al., 2007).

Organometallic Chemistry

Research has also focused on the use of partially fluorinated benzenes, including derivatives similar to 1-Fluoro-4,5-dimethyl-2-nitrobenzene, in organometallic chemistry. These compounds serve as solvents or ligands in transition-metal-based catalysis, demonstrating the versatility of fluorinated benzenes in facilitating complex chemical reactions and the synthesis of novel compounds (Pike, Crimmin, & Chaplin, 2017).

Nucleophilic Substitution Reactions

The functionalization of polymers via nucleophilic substitution of fluoronitroaromatics has been explored, showcasing the potential of these compounds in the modification of materials for various applications. This research emphasizes the strategic role of fluoronitrobenzenes in the development of functional materials with tailored properties (Roth & Spange, 2005).

Safety And Hazards

1-Fluoro-4,5-dimethyl-2-nitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-4,5-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTUNSTXISDNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612635
Record name 1-Fluoro-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4,5-dimethyl-2-nitrobenzene

CAS RN

915944-24-0
Record name 1-Fluoro-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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